(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE

Description

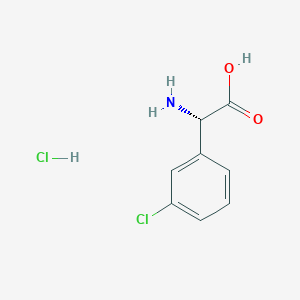

(S)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative characterized by a 3-chlorophenyl substituent attached to the alpha-carbon of the glycine backbone. Its molecular formula is C₈H₈ClNO₂·HCl, with a molar mass of 222.07 g/mol (). The compound is synthesized for applications in pharmaceutical research, particularly as a building block in peptidomimetics or enzyme inhibitors due to its stereochemical specificity and halogenated aromatic moiety. The (S)-enantiomer is distinct from its (R)-counterpart, as stereochemistry significantly influences biological activity and receptor interactions ().

Properties

IUPAC Name |

(2S)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIVOEYNISLYJX-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE involves several steps. One common method includes the reaction of 3-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, followed by purification steps to obtain the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets. It can act on enzymes and receptors, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride can be contextualized against related halogenated phenylglycine derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Insights from Comparative Analysis

Halogen Effects :

- Chlorine (Cl) : Enhances metabolic stability and hydrophobic interactions in 3-chlorophenyl derivatives, making them suitable for enzyme inhibitors .

- Fluorine (F) : Reduces steric hindrance and improves solubility in 3-fluorophenyl analogs, favoring CNS drug design .

- Bromine (Br) : Increases molecular weight and steric bulk, as seen in 4-bromo-2-fluorophenyl derivatives, which may prolong half-life in vivo .

Substituent Position :

- 3-Chloro vs. 2-Chloro : The 3-chloro isomer (target compound) offers better steric alignment with target receptors compared to the 2-chloro variant, which is esterified for enhanced bioavailability .

- Dual Halogenation : Compounds like 4-chloro-3-fluorophenyl derivatives combine halogen effects for optimized pharmacokinetics .

Stereochemical Impact :

- The (S)-enantiomer of the target compound exhibits distinct receptor-binding profiles compared to its (R)-counterpart, underscoring the importance of chirality in drug efficacy .

Biological Activity

(S)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride, also known as (S)-2-CPhA-HCl, is a chiral amino acid derivative with significant biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including neuropharmacology and oncology.

- Molecular Formula : C₈H₉ClNO₂

- Molecular Weight : 185.61 g/mol

- CAS Number : 1192552-02-5

- Solubility : Highly soluble in water (approximately 322 mg/ml) .

This compound acts primarily as a modulator of neurotransmitter systems. Its structural characteristics allow it to interact with various receptors, particularly the AMPA receptor subtype of glutamate receptors. The compound's ability to influence receptor activity is critical for its potential neuroprotective effects and its role in modulating excitatory neurotransmission.

Biological Activities

-

Neuroprotective Effects :

- Research indicates that (S)-2-CPhA-HCl may serve as a negative allosteric modulator of AMPA receptors, which are implicated in excitotoxicity and neurodegenerative diseases. By modulating these receptors, the compound could potentially reduce neuronal damage associated with conditions like Alzheimer's disease and multiple sclerosis .

-

Cytotoxicity Studies :

- In vitro studies have shown that (S)-2-CPhA-HCl exhibits varying degrees of cytotoxicity against cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability, suggesting its potential as an anticancer agent. Notably, the cytotoxic effects were more pronounced in certain cancer cell lines compared to normal cells, indicating a selective action .

-

Enzyme Inhibition :

- The compound has been explored for its ability to inhibit enzymes involved in various metabolic pathways. This inhibition can lead to altered biochemical processes within cells, contributing to its therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Modulation of AMPA receptors | |

| Cytotoxicity | Reduced viability in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Example Case Study

A study conducted on the cytotoxic effects of (S)-2-CPhA-HCl revealed that at concentrations around 50 µM, the compound reduced cell viability in various cancer cell lines by more than 50%. These findings suggest that the compound could be further developed as a targeted therapy for specific types of cancer, leveraging its selective cytotoxic properties .

Q & A

Q. What are the recommended synthetic routes for (S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves chiral resolution or enantioselective methods. For example, a Strecker synthesis approach using 3-chlorobenzaldehyde, ammonium chloride, and sodium cyanide in aqueous acidic conditions can yield the racemic mixture. Subsequent resolution via diastereomeric salt formation with a chiral agent (e.g., (R)- or (S)-mandelic acid) followed by hydrochloric acid treatment isolates the (S)-enantiomer . Optimization includes:

- Temperature control (0–5°C during imine formation to minimize racemization).

- Solvent selection (e.g., ethanol/water mixtures for improved intermediate solubility).

- Catalytic asymmetric hydrogenation for enantiomeric excess >98% .

Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol (80:20) mobile phase and UV detection at 254 nm. Retention times differentiate enantiomers .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15.2° for (S)-enantiomer in methanol) .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns for enantiomers .

Q. What are the solubility profiles of this compound in common laboratory solvents, and how do they impact formulation for biological assays?

- Methodological Answer : Solubility varies significantly:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between enantiomeric forms?

- Methodological Answer :

- Comparative Bioassays : Test (S)- and (R)-enantiomers in parallel under identical conditions (e.g., receptor-binding assays with radiolabeled ligands).

- Structural Analysis : Use X-ray crystallography or molecular docking to identify enantiomer-specific interactions (e.g., hydrogen bonding with 3-chlorophenyl group in target proteins) .

- Metabolite Profiling : LC-MS/MS to assess if differential metabolism (e.g., hepatic N-acetylation) explains activity discrepancies .

Q. What strategies optimize the compound’s aqueous solubility for pharmacokinetic studies without compromising chiral integrity?

- Methodological Answer :

- Co-solvent Systems : Use cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin at 10% w/v) to enhance solubility while preserving stereochemistry .

- Prodrug Design : Synthesize a methyl ester prodrug (e.g., methyl (S)-2-amino-2-(3-chlorophenyl)acetate hydrochloride) for improved lipophilicity, followed by enzymatic hydrolysis in vivo .

Q. How can a stability-indicating HPLC method be validated for this compound under accelerated degradation conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (60°C, 72 hrs), UV light (254 nm, 48 hrs), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hrs).

- Method Parameters :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30).

- Detection: UV at 220 nm.

- Validation Metrics : Linearity (R² >0.999), precision (%RSD <2%), and forced degradation studies showing resolution of degradation products (e.g., 3-chlorobenzoic acid) .

Q. What crystallographic techniques are suitable for elucidating the solid-state conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in methanol/water (9:1). Resolve the structure to confirm (S)-configuration and intermolecular hydrogen bonding (e.g., NH₃⁺⋯Cl interactions) .

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to assess batch consistency .

Contradictions and Limitations in Current Evidence

- Stereochemical Stability : notes decomposition risks under basic conditions, necessitating pH-controlled environments during synthesis and storage.

- Biological Data Gaps : Limited in vivo metabolic studies require further validation using isotope-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.